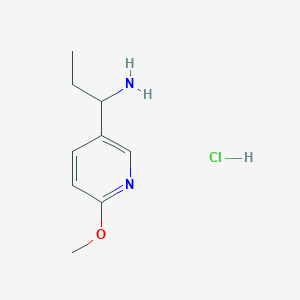

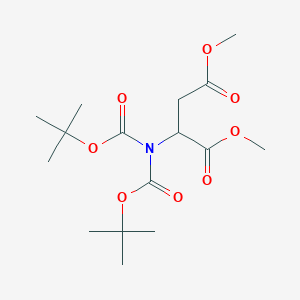

N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-Di-tert-butoxycarbonyl-L-asparaginsäuredimethylester ist eine chemische Verbindung, die häufig in der organischen Synthese verwendet wird. Es ist ein Derivat der Asparaginsäure, bei dem die Aminogruppe durch zwei tert-Butoxycarbonyl-(Boc)-Gruppen geschützt ist und die Carboxylgruppen mit Methylgruppen verestert sind. Diese Verbindung wird aufgrund ihrer Stabilität und Reaktivität häufig als Baustein in der Peptidsynthese und anderen organischen Reaktionen eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N,N-Di-tert-butoxycarbonyl-L-asparaginsäuredimethylester beinhaltet typischerweise den Schutz der Aminogruppe von L-Asparaginsäure mit tert-Butoxycarbonylgruppen. Dies wird unter Verwendung von Di-tert-butyl-dicarbonat (Boc-Anhydrid) in Gegenwart einer Base wie Natriumhydrogencarbonat oder 4-Dimethylaminopyridin (DMAP) in einem organischen Lösungsmittel wie Tetrahydrofuran (THF) oder Acetonitril erreicht . Die Carboxylgruppen werden dann mit Methanol und einem Katalysator wie Schwefelsäure oder Oxalylchlorid verestert .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Oft werden Durchfluss-Mikroreaktorsysteme eingesetzt, um die Effizienz und Nachhaltigkeit zu verbessern . Diese Systeme ermöglichen eine kontinuierliche Produktion und eine bessere Kontrolle der Reaktionsbedingungen, was zu höheren Ausbeuten und Reinheiten führt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N,N-Di-tert-butoxycarbonyl-L-asparaginsäuredimethylester unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Die Estergruppen können hydrolysiert werden, um die entsprechenden Carbonsäuren zu ergeben.

Entschützung: Die Boc-Gruppen können unter sauren Bedingungen entfernt werden, z. B. mit Trifluoressigsäure oder Salzsäure in Methanol.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Boc-Gruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Wasser oder wässrige Base (z. B. Natriumhydroxid).

Entschützung: Trifluoressigsäure, Salzsäure oder Oxalylchlorid in Methanol.

Substitution: Verschiedene Nucleophile in Gegenwart einer Base oder eines Katalysators.

Hauptprodukte

Hydrolyse: L-Asparaginsäure und Methanol.

Entschützung: L-Asparaginsäure und tert-Butylalkohol.

Substitution: Hängt von dem verwendeten Nucleophil ab; kann eine Vielzahl von substituierten Asparaginsäurederivaten ergeben.

Wissenschaftliche Forschungsanwendungen

N,N-Di-tert-butoxycarbonyl-L-asparaginsäuredimethylester wird in der wissenschaftlichen Forschung häufig verwendet, darunter:

Chemie: Als Baustein in der Peptidsynthese und anderen organischen Reaktionen.

Biologie: Im Studium von Enzymmechanismen und Proteininteraktionen.

Medizin: Als Vorläufer bei der Synthese von Pharmazeutika und bioaktiven Peptiden.

Industrie: In der Produktion von Feinchemikalien und als Zwischenprodukt in verschiedenen chemischen Prozessen.

Wirkmechanismus

Der Wirkmechanismus von N,N-Di-tert-butoxycarbonyl-L-asparaginsäuredimethylester beinhaltet seine Rolle als geschütztes Aminosäurederivat. Die Boc-Gruppen schützen die Aminogruppe vor unerwünschten Reaktionen, wodurch selektive Reaktionen an anderen funktionellen Gruppen ermöglicht werden. Nach der Entschützung kann die freie Aminogruppe an weiteren Reaktionen teilnehmen, wie z. B. der Peptidbindungsbildung .

Wirkmechanismus

The mechanism of action of N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester involves its role as a protected amino acid derivative. The Boc groups protect the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

N,N-Di-tert-butoxycarbonyl-L-asparaginsäuredimethylester ist einzigartig durch seinen doppelten Schutz der Aminogruppe und die Veresterung der Carboxylgruppen. Dieser doppelte Schutz bietet erhöhte Stabilität und Reaktivität, was ihn zu einem wertvollen Zwischenprodukt in der organischen Synthese und Peptidchemie macht.

Eigenschaften

Molekularformel |

C16H27NO8 |

|---|---|

Molekulargewicht |

361.39 g/mol |

IUPAC-Name |

dimethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butanedioate |

InChI |

InChI=1S/C16H27NO8/c1-15(2,3)24-13(20)17(14(21)25-16(4,5)6)10(12(19)23-8)9-11(18)22-7/h10H,9H2,1-8H3 |

InChI-Schlüssel |

ALQXXUHPEAESLZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N(C(CC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,5-dimethyl-N-{1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12277294.png)

![N-[cyclopropyl(4-nitrophenyl)-lambda4-sulphanylidene]-2,2,2-trifluoroacetamide](/img/structure/B12277301.png)

![Benzamide, N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-](/img/structure/B12277334.png)

![5-methoxy-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12277338.png)